![molecular formula C27H29N5O5 B2772486 (2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1007290-15-4](/img/structure/B2772486.png)
(2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H29N5O5 and its molecular weight is 503.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide belongs to the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant anticancer potential through various mechanisms. A study conducted on a series of pyrazolo[3,4-d]pyrimidines demonstrated their ability to inhibit the proliferation of cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, with some compounds showing enhanced activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1a | MCF-7 | 1.74 | Eukaryotic kinase inhibition |
1d | A549 | 2.50 | Apoptosis induction |
1e | PC-3 | 3.00 | Cell cycle arrest |
The anticancer effects of pyrazolo[3,4-d]pyrimidines are primarily attributed to their role as inhibitors of eukaryotic protein kinases. These compounds disrupt key signaling pathways that are crucial for cancer cell survival and proliferation. For instance, they have been shown to inhibit the Bcr-Abl T315I mutant kinase activity, leading to reduced tumor growth in vivo .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. Compounds from this class have been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds not only possess anticancer properties but also exhibit significant antibacterial activity, making them potential candidates for dual-action therapies in cancer patients who are at increased risk of infections due to immunosuppression .
Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidines
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | S. aureus | 12 µg/mL |
2 | E. coli | 15 µg/mL |
3 | S. aureus | 10 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A derivative structurally similar to our compound was tested against various cancer cell lines and showed promising results with an IC50 value lower than 5 µM in several cases. This suggests that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced anticancer activity .
- Case Study on Antimicrobial Activity : Another study evaluated a library of pyrazolo[3,4-d]pyrimidines for their antibacterial properties and discovered that certain compounds effectively inhibited bacterial growth in vitro and demonstrated synergy with common antibiotics like ampicillin. This dual action could be particularly beneficial in treating infections in cancer patients undergoing chemotherapy .
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of the compound enhance its interaction with biological targets associated with cancer progression.
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition is a crucial mechanism for developing drugs targeting diseases such as cancer and diabetes. The presence of the pyrazolo[3,4-d]pyrimidine moiety is known to confer inhibitory activity against kinases and other enzymes.
Neuropharmacological Potential
CNS Activity : There is emerging evidence that compounds with similar structural motifs can influence central nervous system (CNS) activity. The incorporation of a trimethoxyphenyl group suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. This compound's unique structure may enable it to exhibit activity against a range of pathogens, including bacteria and fungi. This aspect could be particularly relevant for developing new antibiotics amid rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key modifications to the chemical structure can lead to enhanced biological activity or reduced toxicity. For instance:
- Substitution Patterns : Variations in the methyl and methoxy groups can significantly impact the compound's interaction with target proteins.
- Linker Modifications : Altering the linker between the pyrazolo and phenyl groups may affect solubility and bioavailability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed promising results in vitro against various cancer cell lines. The compound induced apoptosis through mitochondrial pathways and inhibited key signaling pathways involved in cell proliferation.
Case Study 2: Enzyme Inhibition
Research focused on a series of pyrazolo[3,4-d]pyrimidine compounds revealed that modifications similar to those found in (2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide resulted in significant inhibition of specific kinases implicated in cancer metabolism.
特性
IUPAC Name |
(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O5/c1-18-6-5-7-20(12-18)16-31-17-29-26-21(27(31)34)15-30-32(26)11-10-28-24(33)9-8-19-13-22(35-2)25(37-4)23(14-19)36-3/h5-9,12-15,17H,10-11,16H2,1-4H3,(H,28,33)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHHLRHRJWJSM-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。